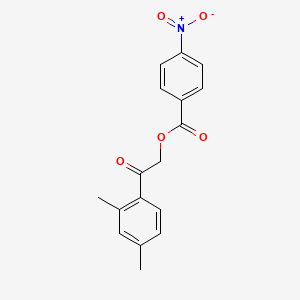

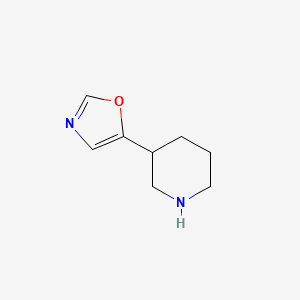

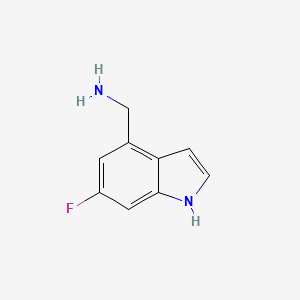

![molecular formula C7H9Cl2N3 B1404035 Pyrazolo[1,5-a]pyridin-3-ylamine dihydrochloride CAS No. 1438424-29-3](/img/structure/B1404035.png)

Pyrazolo[1,5-a]pyridin-3-ylamine dihydrochloride

Vue d'ensemble

Description

Pyrazolo[1,5-a]pyridine is an important core of nitrogen ring junction heterocyclic compounds . Due to novel and uncomplicated methods, ring junction motifs have an emerging engrossment in synthetic as well as medicinal chemistry .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridine has been studied since 1948 . The characteristic of these motifs are found to be highly used in medicinal chemistry and drug molecule production . A one-step synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines from saturated ketones and 3-aminopyrazoles has been presented . This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .Molecular Structure Analysis

Pyrazolo[1,5-a]pyridine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .Applications De Recherche Scientifique

Versatile Therapeutic Potential

Pyrazolo[1,5-a]pyridine derivatives are recognized for their broad medicinal properties, which include activities as anticancer agents, central nervous system (CNS) modulators, anti-infectives, anti-inflammatory agents, CRF1 antagonists, and radio diagnostics. The structure-activity relationship (SAR) studies of these compounds are of significant interest, offering insights for medicinal chemists to explore and develop potential drug candidates. The versatility of this scaffold underlines its importance in drug discovery, highlighting the opportunity for further exploration and utilization in developing novel therapeutic agents (Cherukupalli et al., 2017).

Kinase Inhibition and Patent Landscape

The pyrazolo[1,5-a]pyridine scaffold, owing to its ability to interact with kinases through multiple binding modes, has been extensively claimed in patents for kinase inhibition. This versatility makes it a valuable asset in the design of kinase inhibitors, covering a broad range of kinase targets. The scaffold's ability to form hydrogen bond donor-acceptor pairs common among kinase inhibitors, particularly at the hinge region, underscores its prominence in this domain. Examination of patent literature reveals its utility, not just as one among many hinge binders but also for offering distinct advantages in inhibitor activity, physical properties, or synthetic flexibility (Wenglowsky, 2013).

Neurodegenerative Disease Research

Pyrazolines, including pyrazolo[1,5-a]pyridine derivatives, are identified for their potential in treating neurodegenerative disorders. Their neuroprotective properties are being explored for the management of Alzheimer's disease, Parkinson's disease, and psychiatric disorders. The structural stability and biological activity of pyrazoline-based compounds have encouraged research into their efficacy as neuroprotective agents, highlighting their significant role in neurodegenerative disease research (Ahsan et al., 2022).

Mécanisme D'action

Target of Action

The primary target of Pyrazolo[1,5-a]pyridin-3-amine dihydrochloride is the Mitogen-activated protein kinase 1 (MAPK1) . MAPK1 is a crucial enzyme involved in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines .

Mode of Action

It’s known that the compound interacts with its target, possibly inhibiting the kinase activity of mapk1 . This interaction can lead to changes in cellular processes controlled by MAPK1, such as cell growth, differentiation, and apoptosis .

Biochemical Pathways

These could include the MAPK/ERK pathway, which is involved in cell division and differentiation, and the JNK pathway, which plays a role in apoptosis .

Result of Action

Given its target, the compound could potentially affect cell growth, differentiation, and apoptosis . More research is needed to confirm these effects and understand their implications.

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect its action

Propriétés

IUPAC Name |

pyrazolo[1,5-a]pyridin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3.2ClH/c8-6-5-9-10-4-2-1-3-7(6)10;;/h1-5H,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCRXEPXULVGOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2C=C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

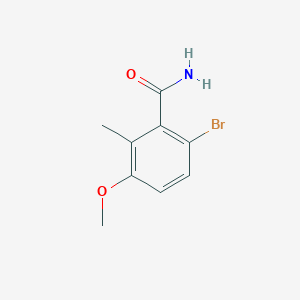

![6-Ethynylimidazo[1,2-A]pyridine](/img/structure/B1403956.png)

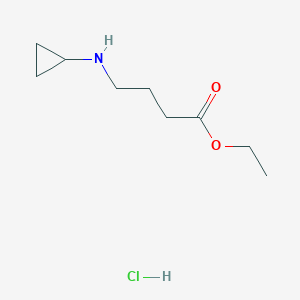

![2,7-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B1403957.png)

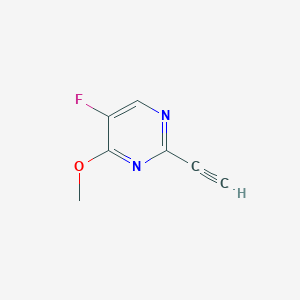

![methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1403968.png)

![[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetic acid](/img/structure/B1403969.png)

![(S)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one](/img/structure/B1403970.png)